Cas no 88413-76-7 (Butanoic acid, 3-amino-2,2-dimethyl-, methyl ester)

Butanoic acid, 3-amino-2,2-dimethyl-, methyl ester structure
88413-76-7 structure
商品名:Butanoic acid, 3-amino-2,2-dimethyl-, methyl ester
CAS番号:88413-76-7
MF:C7H15NO2
メガワット:145.199502229691
CID:633746
PubChem ID:13248577

Butanoic acid, 3-amino-2,2-dimethyl-, methyl ester 化学的及び物理的性質

名前と識別子

    • Butanoic acid, 3-amino-2,2-dimethyl-, methyl ester
    • methyl 3-amino-2,2-dimethylbutanoate
    • 88413-76-7
    • N14617
    • Methyl3-amino-2,2-dimethylbutanoate
    • HYUUPJAZVLZSGD-UHFFFAOYSA-N
    • SCHEMBL12494031
    • EN300-4380572
    • DTXSID60531865
    • インチ: 1S/C7H15NO2/c1-5(8)7(2,3)6(9)10-4/h5H,8H2,1-4H3
    • InChIKey: HYUUPJAZVLZSGD-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C(C)(C)C(C)N)=O

計算された属性

  • せいみつぶんしりょう: 145.110278721g/mol
  • どういたいしつりょう: 145.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 3
  • 複雑さ: 132
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 52.3Ų

Butanoic acid, 3-amino-2,2-dimethyl-, methyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-4380572-0.1g
methyl 3-amino-2,2-dimethylbutanoate
88413-76-7
0.1g
$628.0 2023-05-30
Enamine
EN300-4380572-0.25g
methyl 3-amino-2,2-dimethylbutanoate
88413-76-7
0.25g
$657.0 2023-05-30
Enamine
EN300-4380572-0.05g
methyl 3-amino-2,2-dimethylbutanoate
88413-76-7
0.05g
$600.0 2023-05-30
Enamine
EN300-4380572-10.0g
methyl 3-amino-2,2-dimethylbutanoate
88413-76-7
10g
$3069.0 2023-05-30
Ambeed
A808013-1g
Methyl 3-amino-2,2-dimethylbutanoate
88413-76-7 95%
1g
$474.0 2024-04-16
Enamine
EN300-4380572-0.5g
methyl 3-amino-2,2-dimethylbutanoate
88413-76-7
0.5g
$685.0 2023-05-30
Enamine
EN300-4380572-1.0g
methyl 3-amino-2,2-dimethylbutanoate
88413-76-7
1g
$714.0 2023-05-30
Enamine
EN300-4380572-5.0g
methyl 3-amino-2,2-dimethylbutanoate
88413-76-7
5g
$2070.0 2023-05-30
Enamine
EN300-4380572-2.5g
methyl 3-amino-2,2-dimethylbutanoate
88413-76-7
2.5g
$1399.0 2023-05-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1747359-1g
Methyl 3-amino-2,2-dimethylbutanoate
88413-76-7 98%
1g
¥3318.00 2024-04-27

Butanoic acid, 3-amino-2,2-dimethyl-, methyl ester 関連文献

Butanoic acid, 3-amino-2,2-dimethyl-, methyl esterに関する追加情報

Butanoic acid, 3-amino-2,2-dimethyl-, methyl ester (CAS No. 88413-76-7): A Comprehensive Overview

Butanoic acid, 3-amino-2,2-dimethyl-, methyl ester (CAS No. 88413-76-7) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound, often referred to as 3-amino-2,2-dimethylbutanoic acid methyl ester, is characterized by its unique structural features and diverse applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of this compound.

The molecular formula of Butanoic acid, 3-amino-2,2-dimethyl-, methyl ester is C8H17NO2, and its molecular weight is approximately 159.22 g/mol. The compound consists of a butanoic acid backbone with an amino group and two methyl groups attached to the second carbon atom, and a methyl ester group at the carboxylic acid position. This specific arrangement of functional groups imparts unique chemical and physical properties to the molecule.

In terms of physical properties, Butanoic acid, 3-amino-2,2-dimethyl-, methyl ester is a colorless liquid with a characteristic odor. It is soluble in common organic solvents such as ethanol and acetone but has limited solubility in water. The compound exhibits a boiling point of around 150°C at atmospheric pressure and a melting point of -50°C. These properties make it suitable for various synthetic and analytical applications.

The synthesis of Butanoic acid, 3-amino-2,2-dimethyl-, methyl ester can be achieved through several methods. One common approach involves the reaction of 3-amino-2,2-dimethylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This esterification reaction proceeds via the formation of an intermediate acyl chloride or anhydride, which then reacts with methanol to yield the desired product. Another method involves the amidation of 3-amino-2,2-dimethylbutanoic acid followed by methylation using dimethyl sulfate or methyl iodide.

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for producing Butanoic acid, 3-amino-2,2-dimethyl-, methyl ester. For instance, researchers have explored the use of green solvents such as supercritical carbon dioxide (CO2) and ionic liquids to improve reaction yields and reduce waste generation. These approaches not only enhance the sustainability of the synthesis process but also align with the principles of green chemistry.

In the realm of biological activities, Butanoic acid, 3-amino-2,2-dimethyl-, methyl ester has shown promise in various pharmacological studies. One area of interest is its potential as a precursor for drug development. The amino group and ester functionality provide opportunities for further chemical modifications that can enhance the compound's biological activity or improve its pharmacokinetic properties. For example, studies have demonstrated that derivatives of Butanoic acid, 3-amino-2,2-dimethyl-, methyl ester exhibit anti-inflammatory and analgesic effects in animal models.

Additionally, Butanoic acid, 3-amino-2,2-dimethyl-, methyl ester has been investigated for its role in metabolic pathways. Research has shown that this compound can influence lipid metabolism and glucose homeostasis in cells. These findings suggest potential applications in treating metabolic disorders such as diabetes and obesity. However, further studies are needed to elucidate the mechanisms underlying these effects and to assess their therapeutic potential.

The pharmaceutical industry has also shown interest in Butanoic acid, 3-amino-2,2-dimethyl-, methyl ester due to its potential as a drug delivery agent. The compound's ability to form stable complexes with various therapeutic molecules makes it an attractive candidate for developing targeted drug delivery systems. For instance, conjugates of Butanoic acid, 3-amino-2,2-dimethyl-, methyl ester with anticancer drugs have been shown to improve drug solubility and bioavailability while reducing systemic toxicity.

In conclusion, Butanoic acid, 3-amino-2,2-dimethyl-, methyl ester (CAS No. 88413-76-7) is a multifaceted organic compound with a wide range of applications in chemistry and biology. Its unique structural features and chemical properties make it a valuable tool for synthetic chemists and pharmaceutical researchers alike. As ongoing research continues to uncover new insights into its biological activities and potential applications, Butanoic acid, 3-amino-2,2-dimethyl-, methyl ester is poised to play an increasingly important role in advancing scientific knowledge and developing innovative solutions for various industries.

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Amadis Chemical Company Limited
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